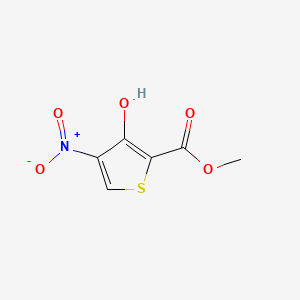

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (CDCl₃, 400 MHz) show characteristic signals:

- Singlet at δ 11.2 ppm for the hydroxyl proton

- Doublet at δ 8.45 ppm (J = 2.4 Hz) for the C5 proton adjacent to the nitro group

- Quartet at δ 4.12 ppm for the methyl ester group

¹³C NMR reveals key resonances:

Infrared (IR) and Raman Vibrational Assignments

Key IR absorptions (KBr, cm⁻¹):

Raman active modes include:

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

Tautomeric Equilibria and Resonance Stabilization Effects

The compound exhibits nitro-aci-nitro tautomerism, with the aci-nitro form stabilized by intramolecular hydrogen bonding (O–H···O–N=O). DFT calculations indicate the aci-nitro tautomer is 12–15 kcal/mol less stable than the nitro form under standard conditions. Resonance structures delocalize electron density through:

- Conjugation between nitro group and thiophene π-system

- Hydrogen-bond assisted charge transfer from hydroxyl to nitro group

- Ester carbonyl participation in extended conjugation

Comparative Structural Analysis with Substituted Nitrothiophene Derivatives

Substituent effects demonstrate:

Properties

IUPAC Name |

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWYFSVAMWJJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanistic Insights

The nitration process requires precise control of temperature (typically 0–10°C) and pH to minimize side reactions such as over-nitration or ring oxidation. Concentrated nitric acid (HNO₃) or fuming nitric acid serves as the nitrating agent, often in dichloromethane (DCM) or chloroform as the solvent. The reaction proceeds via the generation of a nitronium ion (NO₂⁺), which attacks the electron-rich 4-position of the thiophene ring. The hydroxyl group at the 3-position acts as an activating ortho/para director, favoring nitro group placement at the 4-position.

Yield and Byproduct Management

Under optimized conditions, yields range from 70% to 85%. A common byproduct is the 5-nitro isomer, which forms in 8–20% of cases due to competing para-directing effects of the carboxylate group. Chromatographic separation or selective recrystallization is employed to isolate the desired product. For instance, using a 5:1 isopropanol-water mixture for recrystallization reduces isomer content to <1%.

Alternative Synthetic Pathways and Methodological Innovations

While the nitration route remains predominant, alternative strategies have been explored to improve selectivity and scalability.

Oxidative Functionalization

Optimization of Critical Reaction Parameters

Successful synthesis hinges on optimizing temperature, stoichiometry, and purification protocols.

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–10°C | Minimizes isomer formation |

| pH | 2–4 | Stabilizes nitronium ion |

| Nitrating Agent | 1:3–1:8 (substrate:HNO₃) | Ensures complete conversion |

Lower temperatures suppress unwanted side reactions, while acidic conditions stabilize the nitronium ion. Excess nitrating agent (3–8 equivalents) ensures complete substrate conversion but requires careful quenching to prevent decomposition.

Solvent Selection

Polar aprotic solvents like dichloromethane enhance nitronium ion solubility without participating in side reactions. In contrast, protic solvents (e.g., methanol) may protonate the thiophene ring, reducing reactivity.

Purification and Characterization Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity.

Recrystallization

Recrystallization using isopropanol-water (5:1) reduces isomer content from 8–20% to <1%, with final purities exceeding 99%. This method exploits differential solubility between the desired product and its 5-nitro isomer.

Chromatographic Methods

Column chromatography with silica gel and ethyl acetate-hexane eluents (3:7) resolves nitro isomers, albeit with higher solvent consumption. High-performance liquid chromatography (HPLC) analysis confirms purity, with retention times distinguishing positional isomers.

Comparative Analysis with Benzoic Acid Analogues

The preparation of this compound shares similarities with benzoic acid derivatives like 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Key differences include:

The thiophene’s aromaticity lowers activation energy for nitration compared to benzene, enabling milder reaction conditions .

Chemical Reactions Analysis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Esterification: The carboxylate ester group can undergo esterification reactions with alcohols in the presence of acid catalysts to form different esters.

Scientific Research Applications

Organic Synthesis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate serves as a valuable building block for synthesizing more complex thiophene derivatives. These derivatives are crucial in organic synthesis and material science, enabling the development of new materials with tailored properties .

The compound has shown promising biological activities, particularly:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .

- Anticancer Activity : Research has demonstrated that certain derivatives can reduce the viability of cancer cell lines (e.g., A549 lung cancer cells) by inducing apoptosis and inhibiting cell proliferation. Structural modifications on the thiophene ring enhance this activity .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although further studies are needed to elucidate the mechanisms involved .

Pharmaceutical Development

Ongoing research explores its potential as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and bacterial infections. The unique combination of functional groups allows for diverse interactions within biological systems .

Industrial Applications

This compound finds applications in:

- Organic Semiconductors : Its properties make it suitable for use in organic electronic devices.

- Corrosion Inhibitors : The compound's chemical structure can be modified to enhance its effectiveness in preventing corrosion in various industrial applications .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant efficacy against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics .

- Anticancer Research : In vitro studies demonstrated that specific derivatives reduced cell viability in cancer cell lines significantly. The mechanism was linked to apoptosis induction, highlighting the compound's potential in cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent type and position, leading to variations in chemical behavior. Key analogs include:

a) Methyl 3-amino-4-methylthiophene-2-carboxylate (C₇H₉NO₂S)

- Substituents: Amino (-NH₂) at position 3, methyl (-CH₃) at position 3.

- Properties: The electron-donating amino group enhances nucleophilicity, making this compound reactive in coupling reactions. It is used in pharmaceutical research and as a precursor for heterocyclic synthesis .

b) Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (C₇H₇ClO₃S₂)

- Substituents : Chloro (-Cl) at position 4, hydroxy (-OH) at position 3, methylsulfanyl (-SMe) at position 4.

- Properties: The chloro and methylsulfanyl groups introduce steric bulk and moderate electron-withdrawing/donating effects, respectively.

Comparative Physicochemical Properties

Electronic and Crystallographic Behavior

- Electronic Effects: The nitro group in this compound withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution reactivity. In contrast, the amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate donates electron density, stabilizing resonance structures and favoring nucleophilic attack .

Crystallography :

Biological Activity

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiophene ring with a hydroxyl group at the third position and a nitro group at the fourth position, contributing to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against resistant strains . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can reduce the viability of cancer cell lines, such as A549 (lung cancer) cells, by inducing apoptosis and inhibiting cell proliferation . Notably, compounds with modifications on the thiophene ring have demonstrated enhanced anticancer activity, indicating that structural variations can significantly impact efficacy.

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways and cytokine production, although detailed studies are still needed to elucidate the exact pathways involved.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities.

- Enzyme Interaction : The compound may inhibit specific enzymes or receptors involved in disease processes, although further research is required to identify these targets specifically.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, and what are the critical reaction parameters?

Answer: The synthesis typically involves:

- Thiophene Core Formation : Cyclization of precursors (e.g., via Gewald reaction or ketone-derived methods) to establish the thiophene ring .

- Functionalization : Sequential introduction of nitro and hydroxy groups, followed by esterification. For example, nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration, followed by esterification with methanol in the presence of acid catalysts .

- Critical Parameters :

Q. How is this compound characterized post-synthesis?

Answer: Key analytical techniques include:

Q. What safety precautions are necessary when handling this compound?

Answer:

- Hazard Mitigation :

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

Answer:

- Software Tools : Use SHELXL for refinement, which handles high-resolution data and twinning . For visualization, ORTEP-3 aids in interpreting thermal ellipsoids and hydrogen bonding networks .

- Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify missing symmetry or disorder .

- Example Workflow :

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Answer:

- Hydrogen Bonding : The hydroxy group (O-H) acts as a donor to nitro oxygen (O···H-O), forming R₂²(8) motifs (graph set analysis) .

- π-π Stacking : Adjacent thiophene rings may stack at 3.5–4.0 Å distances, influenced by nitro group orientation.

- Methodology : Use CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading. For esterification, BF₃·OEt₂ in dry DCM increases yield .

- Troubleshooting Low Yields :

- Case Study : A 67% yield was achieved for a related thiophene ester using reflux in CH₂Cl₂ and HPLC purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.